
5,6-Diethyl-2,3-dihydroinden-1-one
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Overview
Description
5,6-Diethyl-2,3-dihydroinden-1-one is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,6-Diethyl-2,3-dihydroinden-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of dihydroindenone derivatives typically involves Friedel-Crafts acylation or catalytic hydrogenation. For example, catalytic hydrogenation of substituted indenones using Pt/C under controlled hydrogen pressure (1–3 bar) and solvent systems (e.g., methanol, ethanol) has been shown to achieve yields >80% in related compounds . Key parameters include:
- Temperature : 25–50°C to balance reaction rate and byproduct formation.
- Catalyst loading : 5–10 wt% for efficient hydrogenation .
- Solvent selection : Polar aprotic solvents enhance reaction efficiency due to improved substrate solubility .
- A comparative table for solvent effects:
Solvent | Hydrogen Bond Acceptor (B) | Reaction Rate (h⁻¹) | Yield (%) |
---|---|---|---|
Methanol | 0.66 | 0.45 | 85 |
Ethanol | 0.75 | 0.38 | 78 |
Acetone | 0.43 | 0.28 | 65 |
(Data extrapolated from catalytic studies on similar indenones .) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ethyl groups at C5 and C6 would show distinct splitting patterns in ¹H NMR (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. A 2.45 Å resolution X-ray structure of a related dihydroindenone-acetylcholinesterase complex confirmed ligand binding modes .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 204.15 for C₁₃H₁₆O).
Advanced Research Questions
Q. How can solvent properties and catalyst surface morphology be optimized for scalable synthesis of this compound?
- Methodological Answer :
- Fractal Kinetics Analysis : Solvent hydrogen-bond acceptor ability (Abraham parameter B) correlates with fractal kinetic index (h). For example, methanol (B = 0.66) maximizes h = 0.45, indicating efficient diffusion-limited reactions .
- Catalyst Optimization : Pt/C catalysts with high surface area (≥100 m²/g) and mesoporous structures reduce pore diffusion limitations. Pretreatment with H₂ at 200°C enhances active site availability .
Q. What strategies resolve discrepancies in reported biological activity data for dihydroindenone derivatives?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., acetylcholinesterase inhibition ) with controls for enzyme batch variability.
- Structural Analog Comparison : Compare 5,6-Diethyl derivatives with 5,6-Dimethoxy analogs to isolate electronic vs. steric effects. For example, methoxy groups increase polarity but reduce membrane permeability .
- Meta-Analysis : Cross-reference IC₅₀ values across studies using PubChem bioactivity data .
Q. What computational approaches predict the reactivity and stability of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., ketone group reactivity).
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., acetylcholinesterase) using GROMACS. A 100-ns simulation of a related compound showed stable binding via π-π stacking .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (>80%) based on substituent effects .
Q. Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5,6-diethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-3-9-7-11-5-6-13(14)12(11)8-10(9)4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IBNBOWHDRVHHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCC2=O)CC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.